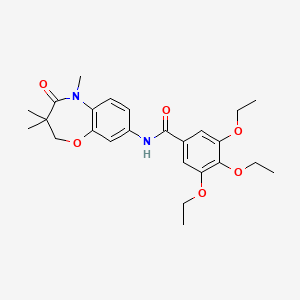

3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

Properties

IUPAC Name |

3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O6/c1-7-30-20-12-16(13-21(31-8-2)22(20)32-9-3)23(28)26-17-10-11-18-19(14-17)33-15-25(4,5)24(29)27(18)6/h10-14H,7-9,15H2,1-6H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHABAINMGIMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzamides and features a complex structure with multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 414.49 g/mol. The presence of ethoxy groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : The indolinone moiety may interact with enzyme active sites, inhibiting their function.

- Receptor Modulation : The benzamide core can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays have shown significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.4 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.6 | Cell cycle arrest in G2/M phase |

| HeLa (Cervical Cancer) | 9.8 | Inhibition of DNA synthesis |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation via multiple mechanisms.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Preliminary in vivo studies indicated a reduction in pro-inflammatory cytokines in models of acute inflammation. This suggests that it may modulate immune responses by inhibiting pathways involved in inflammation.

Case Studies

-

Study on Antitumor Efficacy :

A study conducted on xenograft models demonstrated that the administration of the compound resulted in a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis within the tumor tissue. -

Inflammation Model :

In a carrageenan-induced paw edema model in rats, treatment with the compound led to a marked decrease in paw swelling and pain sensitivity compared to untreated groups.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with 4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (BG16704, CAS 921861-41-8) , a structurally related analog.

| Parameter | 3,4,5-Triethoxy-N-(...)benzamide | 4-Chloro-N-(...)benzamide (BG16704) |

|---|---|---|

| Molecular Formula | C25H31N3O6 (estimated) | C19H19ClN2O3 |

| Molecular Weight | ~458.51 g/mol (estimated) | 358.82 g/mol |

| Benzamide Substituents | 3,4,5-Triethoxy (-OCH2CH3) | 4-Chloro (-Cl) |

| Benzoxazepin Substituents | 3,3,5-Trimethyl, 4-oxo | 3,3,5-Trimethyl, 4-oxo |

| Key Functional Groups | Electron-donating ethoxy groups | Electron-withdrawing chloro group |

Implications of Substituent Differences

In contrast, the chloro group in BG16704 is electron-withdrawing, which may alter binding affinity or selectivity .

Solubility and Lipophilicity :

- The triethoxy substituents increase hydrophobicity compared to the chloro group, which could reduce aqueous solubility but improve membrane permeability.

Steric Interactions :

- The bulkier triethoxy groups may hinder binding to narrow enzymatic pockets compared to the smaller chloro substituent.

Bioactivity and Target Interactions

Insights from Structural Clustering

A data-mining study of 37 small molecules demonstrated that compounds with structural similarities cluster into groups with comparable bioactivity profiles and protein target interactions . For example:

- Compounds with electron-rich aromatic systems (e.g., ethoxy-substituted benzamides) often target kinases or oxidoreductases.

- Halogenated analogs (e.g., BG16704) may exhibit distinct modes of action due to altered electronic and steric properties.

Predicted Pharmacological Properties

While experimental data for the target compound are lacking, structural analogs like BG16704 provide a framework for inference:

- Target Compound : The triethoxy groups may enhance binding to targets requiring π-π stacking or hydrogen bonding, such as cytochrome P450 enzymes or G-protein-coupled receptors.

Q & A

Q. What are the critical steps in synthesizing 3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the benzoxazepine core via cyclization of precursors (e.g., substituted aminophenols or ketones) under controlled conditions. Key steps include:

- Deprotonation and coupling : Use of bases like potassium carbonate for activating intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates and enhance reactivity .

- Purification : High-performance liquid chromatography (HPLC) for isolating the final product, followed by spectroscopic validation (¹H/¹³C NMR, LC-MS) .

- Optimization : Reaction temperatures (60–80°C) and catalyst screening (e.g., Pd for cross-coupling) improve yield (>70%) and reduce by-products .

Q. Table 1: Optimal Reaction Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 70–80°C | Maximizes cyclization |

| Solvent | DMF or THF | Enhances solubility |

| Catalyst | Pd(OAc)₂ | Reduces side reactions |

| Reaction Time | 12–24 hours | Balances completion vs. degradation |

Q. How is the compound characterized post-synthesis, and what analytical challenges arise due to its structural complexity?

- Methodological Answer : Characterization relies on:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the benzoxazepine and benzamide moieties. Challenges include overlapping signals from ethoxy and methyl groups, requiring 2D NMR (e.g., COSY, HSQC) for resolution .

- Mass Spectrometry : High-resolution LC-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~495) and detect impurities .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Co-elution of stereoisomers may require chiral columns .

Advanced Research Questions

Q. What reaction mechanisms underpin the functionalization of the benzoxazepine core, and how do electronic effects influence regioselectivity?

- Methodological Answer : The benzoxazepine ring undergoes electrophilic substitution at the 8-position due to electron-donating ethoxy groups. Key mechanisms:

- Nucleophilic Acyl Substitution : Amide bond formation at the benzamide moiety, driven by activation with EDCI/HOBt .

- Oxidation/Reduction : The 4-oxo group participates in redox reactions (e.g., NaBH₄ reduction to alcohol derivatives), altering biological activity .

- Computational Insights : Density Functional Theory (DFT) predicts charge distribution, showing higher electron density at the oxazepine oxygen, guiding functionalization sites .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., HDACs or EGFR kinases). Use the InChI key (e.g.,

DJZXQIDXDYKNED-UHFFFAOYSA-Nfrom ) to retrieve 3D structures from PubChem. - MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Focus on hydrogen bonds between the benzamide carbonyl and catalytic lysine residues .

- QSAR Models : Correlate substituent effects (e.g., trifluoromethyl groups) with IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodological Answer :

- Orthogonal Assays : Validate anticancer activity using both MTT and colony formation assays. For example, if IC₅₀ varies between breast (MCF-7) and colon (HCT-116) cancer lines, test pharmacokinetic factors (e.g., membrane permeability via PAMPA) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies (e.g., ethoxy group hydrolysis enhancing activity) .

- Structural Analogs : Compare with derivatives (e.g., 3,4-difluoro or trifluoromethyl variants) to isolate substituent-specific effects .

Q. How do solvent and pH conditions affect the compound’s stability during in vitro assays?

- Methodological Answer :

- Stability Studies : Incubate the compound in PBS (pH 7.4), cell culture media (pH 6.5–7.0), and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 24, and 48 hours .

- Degradation Pathways : Acidic conditions hydrolyze the ethoxy groups, while oxidative stress (e.g., H₂O₂) targets the benzoxazepine ring. Stabilizers like ascorbic acid (1 mM) reduce decomposition .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in enzyme inhibition assays (e.g., conflicting IC₅₀ values between labs)?

- Methodological Answer :

- Standardize Protocols : Use identical enzyme sources (e.g., recombinant human vs. murine isoforms) and buffer conditions (e.g., 10 mM Mg²⁺ for kinase assays) .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .

- Data Meta-Analysis : Pool results from multiple studies (e.g., using RevMan) to identify outliers and refine structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.